molecular formula C15H13F2N3O B14492316 N,N'-Bis(2-fluorophenyl)-N-(methylcarbamoyl)methanimidamide CAS No. 63752-45-4

N,N'-Bis(2-fluorophenyl)-N-(methylcarbamoyl)methanimidamide

Katalognummer: B14492316
CAS-Nummer: 63752-45-4
Molekulargewicht: 289.28 g/mol
InChI-Schlüssel: XQLGQFKULQLOSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-Bis(2-fluorophenyl)-N-(methylcarbamoyl)methanimidamide is a chemical compound known for its unique structure and properties This compound is characterized by the presence of two fluorophenyl groups and a methylcarbamoyl group attached to a methanimidamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2-fluorophenyl)-N-(methylcarbamoyl)methanimidamide typically involves the reaction of 2-fluoroaniline with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis(2-fluorophenyl)-N-(methylcarbamoyl)methanimidamide may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Additionally, advanced purification techniques, such as recrystallization and distillation, are employed to achieve the desired quality standards.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-Bis(2-fluorophenyl)-N-(methylcarbamoyl)methanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorophenyl groups in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-Bis(2-fluorophenyl)-N-(methylcarbamoyl)formamide, while reduction could produce N,N’-Bis(2-fluorophenyl)-N-(methylcarbamoyl)methanamine. Substitution reactions result in various substituted derivatives based on the nucleophile employed.

Wissenschaftliche Forschungsanwendungen

N,N’-Bis(2-fluorophenyl)-N-(methylcarbamoyl)methanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is utilized in the development of advanced materials and as a precursor in the production of specialty chemicals.

Wirkmechanismus

The mechanism of action of N,N’-Bis(2-fluorophenyl)-N-(methylcarbamoyl)methanimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

N,N’-Bis(2-fluorophenyl)-N-(methylcarbamoyl)methanimidamide can be compared with other similar compounds, such as:

    N,N’-Bis(2-chlorophenyl)-N-(methylcarbamoyl)methanimidamide: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical and biological properties.

    N,N’-Bis(2-fluorophenyl)-N-(ethylcarbamoyl)methanimidamide: Similar structure but with an ethylcarbamoyl group, resulting in variations in reactivity and applications.

The uniqueness of N,N’-Bis(2-fluorophenyl)-N-(methylcarbamoyl)methanimidamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

63752-45-4

Molekularformel

C15H13F2N3O

Molekulargewicht

289.28 g/mol

IUPAC-Name

1-(2-fluorophenyl)-1-[(2-fluorophenyl)iminomethyl]-3-methylurea

InChI

InChI=1S/C15H13F2N3O/c1-18-15(21)20(14-9-5-3-7-12(14)17)10-19-13-8-4-2-6-11(13)16/h2-10H,1H3,(H,18,21)

InChI-Schlüssel

XQLGQFKULQLOSS-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)N(C=NC1=CC=CC=C1F)C2=CC=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.